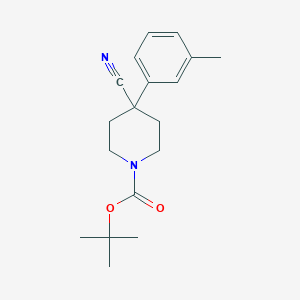

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Description

BenchChem offers high-quality 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-14-6-5-7-15(12-14)18(13-19)8-10-20(11-9-18)16(21)22-17(2,3)4/h5-7,12H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZFYGHLKVAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678159 | |

| Record name | tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198649-43-3 | |

| Record name | tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive and interpretive methodology for confirming the chemical identity, structure, and purity of the target compound. By synthesizing data from structural analogs and foundational spectroscopic principles, this guide details the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, in-depth discussions on spectral interpretation, and visual aids to elucidate key structural and analytical concepts.

Introduction and Molecular Structure

The synthesis of novel chemical entities requires rigorous analytical confirmation. 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a multifunctional scaffold featuring a piperidine core, a common motif in pharmacologically active compounds. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a quaternary carbon center, a nitrile moiety, and an aromatic 3-methylphenyl (m-tolyl) substituent. Each of these features presents a distinct signature in various spectroscopic analyses. Understanding these signatures is paramount for verifying the successful synthesis and purity of the molecule.

This guide provides the theoretical and practical basis for interpreting the spectroscopic data, enabling scientists to confidently identify this specific molecule.

Figure 1: Structure of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, both ¹H and ¹³C NMR will provide definitive information about its structure. Due to restricted rotation around the N-C(O) amide bond, some NMR signals, particularly for the piperidine ring protons, may appear broadened at room temperature.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for compounds with lower solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening factor of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220-250 ppm.

-

Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.

-

Process the data with a line broadening factor of 1-2 Hz.

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum can be dissected into three main regions: the aromatic region (m-tolyl group), the aliphatic region (piperidine ring), and the protecting group region (Boc).

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~7.2 - 7.5 | Multiplet (m) | 4H | Ar-H | The four protons of the m-tolyl group will appear as a complex multiplet. The meta-substitution pattern prevents simple doublet/triplet assignments. |

| ~3.0 - 4.0 | Broad Multiplet (br m) | 4H | Piperidine H -2, H -6 | These protons are adjacent to the nitrogen atom and are deshielded. The signals are often broad due to the Boc group's rotational isomers and nitrogen quadrupole effects. |

| ~2.40 | Singlet (s) | 3H | Ar-CH ₃ | The methyl group on the aromatic ring will appear as a sharp singlet. |

| ~1.9 - 2.3 | Multiplet (m) | 4H | Piperidine H -3, H -5 | These protons are on the carbons beta to the nitrogen. Their signals will likely be complex and may overlap with each other. |

| ~1.48 | Singlet (s) | 9H | Boc C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong, sharp singlet, which is a key indicator of the Boc group's presence. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.

| Predicted Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~154 | Boc C =O | The carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield shift. |

| ~135 - 140 | Aromatic C -CH₃, C -Piperidine | Quaternary aromatic carbons typically appear in this region. |

| ~125 - 130 | Aromatic C H | The protonated aromatic carbons will have distinct signals in this range. |

| ~120 | C ≡N | The nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this region.[2] |

| ~80 | Boc C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a key signature. |

| ~45 | Piperidine C -4 | The quaternary carbon of the piperidine ring, substituted with both the aryl and cyano groups, will be deshielded compared to other piperidine carbons. |

| ~40 - 45 | Piperidine C -2, C -6 | These carbons are adjacent to the nitrogen and are deshielded. The signal may be broadened. |

| ~30 - 35 | Piperidine C -3, C -5 | Aliphatic carbons in a standard range for a cyclic amine. |

| ~28.4 | Boc C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong, sharp signal. |

| ~21 | Ar-C H₃ | The aromatic methyl carbon appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule.

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Spectral Interpretation

The presence of the nitrile and carbamate groups provides highly diagnostic absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Expert Insights |

| 2980-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, -CH₃) | A series of sharp to medium peaks are expected for the sp³ C-H bonds. |

| ~2240 | C≡N Stretch | Nitrile | A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group. Its intensity and position confirm its presence. |

| ~1690 | C=O Stretch | Amide/Carbamate (Boc group) | A very strong and sharp absorption band is the hallmark of the Boc carbonyl group. Its position indicates a carbamate environment. |

| 1600 & 1480 | C=C Stretch | Aromatic Ring | Two or more medium to weak bands are characteristic of the aromatic ring stretching vibrations. |

| 1250 & 1160 | C-O Stretch | Carbamate (Boc group) | Strong bands associated with the C-O stretching of the carbamate ester linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, typically coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid to promote protonation.

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-800 amu.

Fragmentation Analysis

The molecular formula of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is C₁₉H₂₆N₂O₂. The exact mass is 314.1994. The ESI-MS spectrum in positive mode should show a strong signal for the [M+H]⁺ ion at m/z 315.2072.

The fragmentation pattern in MS/MS analysis is highly predictable and serves as a structural fingerprint. The Boc group is notoriously labile and provides a primary fragmentation pathway.

Figure 2: Predicted ESI-MS fragmentation pathway for the target compound.

-

Loss of Isobutylene (m/z 259.1): A common fragmentation for Boc-protected amines involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leaving a carbamic acid intermediate which can be detected.

-

Loss of the entire Boc group (m/z 215.1): Cleavage of the N-C(O) bond results in the loss of the entire Boc radical group (100 Da), yielding the protonated 4-cyano-4-(3-methylphenyl)-piperidine. This is often a major fragment ion and is highly diagnostic.

-

Decarboxylation (from m/z 259.1 to 215.1): The carbamic acid intermediate (m/z 259.1) can readily lose carbon dioxide (44 Da) to also form the fragment at m/z 215.1.

Conclusion

The structural confirmation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine relies on a synergistic interpretation of multiple spectroscopic techniques. The characteristic ¹H NMR signals for the Boc (δ ~1.48 ppm) and m-tolyl groups, combined with the unique quaternary carbons and nitrile signal in the ¹³C NMR, provide the core framework. This is unequivocally supported by the sharp C≡N (~2240 cm⁻¹) and C=O (~1690 cm⁻¹) stretches in the IR spectrum. Finally, mass spectrometry confirms the molecular weight (m/z 315.2 for [M+H]⁺) and displays a predictable fragmentation pattern dominated by the loss of the labile Boc group. Together, these data points form a self-validating system that provides researchers with a high degree of confidence in the identity and purity of their synthesized compound.

References

-

Beilstein, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Slovenian National Forensic Laboratory. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, valued for its conformational properties and its ability to interact with a wide range of biological targets.[1] Among the vast landscape of piperidine-based building blocks, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine has emerged as a particularly valuable intermediate in the synthesis of complex molecules, most notably in the development of novel analgesics and other central nervous system (CNS) active compounds. Its unique trifunctional nature—a Boc-protected amine, a quaternary carbon center, and a reactive cyano group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of the chemical and physical properties of this key intermediate, its synthesis and reactivity, and its applications in drug discovery, grounded in established scientific principles and practical insights.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine and Related Analogues

| Property | 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine | 1-Boc-4-cyanopiperidine[2][3] | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate[4] |

| CAS Number | 198649-43-3[5] | 91419-52-2 | 158144-79-7 |

| Molecular Formula | C₁₈H₂₄N₂O₂ | C₁₁H₁₈N₂O₂ | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 300.40 g/mol [5][6] | 210.27 g/mol | 286.37 g/mol |

| Appearance | Predicted: White to off-white crystalline powder | White to off-white crystalline powder | White crystalline solid[7] |

| Melting Point | Not experimentally determined | 60-63 °C | Not specified |

| Boiling Point | Predicted: >300 °C | 325.3±35.0 °C (Predicted) | Not specified |

| Solubility | Predicted: Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Soluble in Chloroform | Good solubility[7] |

| pKa | Not experimentally determined | -3.08±0.40 (Predicted) | Not specified |

Synthesis and Purification: A Practical Approach

The synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine typically involves the construction of the quaternary stereocenter via nucleophilic addition to a piperidone precursor, followed by protection of the piperidine nitrogen. A general and reliable synthetic strategy is outlined below.

Experimental Protocol: Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Step 1: Synthesis of 4-cyano-4-(3-methylphenyl)-piperidine

This key step involves a Strecker-type reaction or a variation thereof.

-

To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add 3-methylaniline and sodium cyanide.

-

The reaction is typically carried out at room temperature and may be facilitated by the addition of a Lewis acid or a dehydrating agent.

-

The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Boc Protection of the Piperidine Nitrogen

-

The crude 4-cyano-4-(3-methylphenyl)-piperidine from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Di-tert-butyl dicarbonate (Boc₂O) is added, along with a base such as triethylamine or N,N-diisopropylethylamine, to facilitate the reaction.

-

The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product.

Purification:

The crude 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a white to off-white solid.

Caption: Synthetic workflow for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine.

Chemical Reactivity and Transformation

The reactivity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is dictated by its three key functional groups:

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to liberate the secondary amine. This allows for subsequent functionalization at the nitrogen atom.

-

The Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is particularly useful for introducing an aminomethyl substituent.

-

Reacted with organometallic reagents (e.g., Grignard reagents or organolithiums) to form ketones after hydrolysis of the intermediate imine.

-

-

The Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid cleavage of the Boc group.

Caption: Key chemical transformations of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine.

Applications in Drug Discovery and Medicinal Chemistry

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a valuable precursor in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting a range of receptors and enzymes.

-

Opioid Receptor Modulators: The 4-arylpiperidine core is a well-established pharmacophore for opioid receptor ligands. The subject compound serves as a key intermediate in the synthesis of potent analgesics, including fentanyl analogues.[8] The ability to manipulate the cyano group allows for the introduction of various pharmacophoric elements that can modulate the affinity and selectivity for mu, delta, and kappa opioid receptors.

-

Central Nervous System (CNS) Agents: The piperidine nucleus is prevalent in many CNS-active drugs. Derivatives of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine can be elaborated into compounds with potential applications as antidepressants, antipsychotics, and anticonvulsants.

-

Other Therapeutic Areas: The versatility of this intermediate allows for its use in the synthesis of compounds for a wide array of therapeutic targets, including but not limited to, cardiovascular diseases, inflammation, and oncology.

Analytical Characterization

Ensuring the purity and identity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

Table 2: Analytical Methods for the Characterization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), the aromatic protons of the 3-methylphenyl group (in the aromatic region, ~7.0-7.5 ppm), and the methyl group on the aromatic ring (a singlet around 2.3-2.4 ppm). |

| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, the cyano carbon, and the carbons of the 3-methylphenyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile (around 2230-2250 cm⁻¹), the C=O stretch of the Boc group (around 1680-1700 cm⁻¹), and C-H stretches of the aliphatic and aromatic moieties. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Purity is typically determined by the area percentage of the main peak. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to assess purity and identify volatile impurities. The compound may require derivatization for optimal analysis. |

Representative Analytical Workflow

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine.

-

Hazard Identification: Based on data for similar compounds, this substance should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a strategically important and versatile intermediate in modern medicinal chemistry. Its well-defined reactivity and the potential for diverse chemical transformations make it an invaluable tool for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics for a range of diseases. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

-

ChemBK. 198649-43-3. [Link]

-

ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. [Link]

- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents. CN107207435B - Process for preparing 4-cyanopiperidine hydrochloride.

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

-

PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

-

PubChemLite. 1-boc-4-cyano-4-(hydroxymethyl)piperidine. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

PubMed. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]

- 3. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 4. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 198649-43-3|1-Boc-4-cyano-4-(3-methylphenyl)-piperidine|BLDPharm [bldpharm.com]

- 6. 906369-93-5|1-Boc-4-cyano-4-(4-methylphenyl)-piperidine|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in the development of various pharmaceutical agents. The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] This document details the strategic selection of starting materials, step-by-step experimental protocols, and the critical chemical principles underpinning the synthesis. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this important compound.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The 4,4-disubstituted piperidine motif is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents targeting central nervous system disorders, pain management, and more.[2] The specific compound, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, serves as a versatile building block. The Boc (tert-butoxycarbonyl) protecting group offers a reliable method for masking the piperidine nitrogen, which can be deprotected under mild acidic conditions for further functionalization.[3] The cyano and 3-methylphenyl groups at the C4 position provide handles for subsequent chemical transformations, making this intermediate highly valuable for constructing complex molecular architectures.

This guide will focus on two primary and robust synthetic strategies for the preparation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine:

-

A Modified Strecker Synthesis: A classic and reliable method for the formation of α-aminonitriles.[4][5][6]

-

Phase-Transfer Catalyzed Alkylation: A powerful technique for conducting reactions between reagents in immiscible phases, often leading to higher yields and milder reaction conditions.[7][8]

Synthetic Strategy 1: Modified Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-aminonitriles from a ketone or aldehyde, a cyanide source, and an amine.[5][6][9] In our case, the synthesis commences with the commercially available 1-Boc-4-piperidone.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the reaction of 1-Boc-4-piperidone with an amine. This is followed by the nucleophilic attack of a cyanide ion to yield the α-aminonitrile. For the synthesis of our target molecule, a variation of the Strecker reaction is employed where the piperidine nitrogen is already incorporated into the ketone starting material.

Experimental Workflow

The overall workflow for the modified Strecker synthesis is depicted below:

Caption: Modified Strecker Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methylphenylacetonitrile (1.1 eq).

-

Addition of Base: Slowly add a strong base, such as sodium ethoxide or sodium amide (1.2 eq), to the reaction mixture at room temperature. The use of a strong base is crucial for the deprotonation of the α-carbon of the phenylacetonitrile.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine.

| Reagent | Molar Eq. | Purpose |

| 1-Boc-4-piperidone | 1.0 | Ketone starting material |

| 3-Methylphenylacetonitrile | 1.1 | Source of the aryl and cyano groups |

| Sodium Ethoxide | 1.2 | Strong base for deprotonation |

| Toluene | - | Reaction solvent |

Synthetic Strategy 2: Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates the reaction between reactants located in different immiscible phases.[7] This is achieved through the use of a phase-transfer catalyst, typically a quaternary ammonium salt, which transports one of the reactants across the phase boundary.[7] For the synthesis of our target molecule, this approach offers a potentially milder and more efficient alternative to the classical Strecker synthesis.

Mechanistic Rationale

This strategy involves the alkylation of 3-methylphenylacetonitrile with a suitable N-Boc protected piperidine derivative bearing a leaving group at the 4-position, such as 1-Boc-4-(tosyloxy)piperidine or 1-Boc-4-bromopiperidine. The phase-transfer catalyst facilitates the transfer of the deprotonated 3-methylphenylacetonitrile anion from the aqueous phase to the organic phase, where it can react with the piperidine electrophile.

Experimental Workflow

The workflow for the phase-transfer catalyzed alkylation is outlined below:

Caption: Phase-Transfer Catalyzed Alkylation Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(tosyloxy)piperidine

-

Reaction Setup: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane.

-

Addition of Reagents: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup and Purification: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be used in the next step without further purification.

Step 2: Phase-Transfer Catalyzed Alkylation

-

Reaction Setup: To a mixture of 1-Boc-4-(tosyloxy)piperidine (1.0 eq), 3-methylphenylacetonitrile (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Reaction Conditions: Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Workup: After completion, cool the reaction mixture to room temperature, and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| 1-Boc-4-(tosyloxy)piperidine | 1.0 | Electrophilic piperidine derivative |

| 3-Methylphenylacetonitrile | 1.2 | Nucleophile precursor |

| Tetrabutylammonium bromide | 0.1 | Phase-transfer catalyst |

| 50% Aqueous NaOH | - | Base and aqueous phase |

| Toluene | - | Organic solvent |

Characterization and Data

The final product, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the Boc group, piperidine ring protons, the methyl group on the phenyl ring, and the aromatic protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl of the Boc group, the quaternary carbon at the 4-position of the piperidine ring, the cyano carbon, and the carbons of the piperidine and phenyl rings. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |

| IR | Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. |

Conclusion and Future Perspectives

This guide has detailed two robust and scientifically sound methodologies for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. The choice between the modified Strecker synthesis and the phase-transfer catalyzed alkylation will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both routes provide a reliable means to access this valuable intermediate, paving the way for the discovery and development of novel therapeutics. Further optimization of reaction conditions, such as screening different bases, solvents, and phase-transfer catalysts, may lead to improved yields and process efficiency.

References

- Vertex AI Search. (2026-01-13). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.

- ChemicalBook. (2025-09-25). 1-Boc-4-cyanopiperidine | 91419-52-2.

- Google Patents. (2015-05-12). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- NROChemistry. Strecker Synthesis.

- PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.

- PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.

- Google Patents. (2017-12-28). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Organic Chemistry Portal. Strecker Synthesis.

- Master Organic Chemistry. Strecker Synthesis.

- Google Patents. (2015-05-20). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- ChemicalBook. (2022-05-17). Synthesis of N-Boc 4-piperidone.

- CRDEEP Journals.

- Wikipedia. Strecker amino acid synthesis.

- PMC - NIH. (2019-01-25). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ResearchGate. (2019-01-01).

- Wikipedia. 1-Boc-4-AP.

- ResearchGate. (2015-10-09).

- PubMed. (2007-04-12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.

- United Nations Economic and Social Council. (2024-01-04). English - Economic and Social Council.

- Industrial Phase-Transfer Catalysis.

- DTIC. (2023-07-XX). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids.

- Pak. J. Pharm. Sci. (2013-05).

- PubMed. (2026-02-05). Discovery of novel 1-(4-aminophenylacetyl)

- ODU Digital Commons. (1982-01).

- ResearchGate. (2017-03-16).

- ResearchG

- ResearchGate. (2007-03-16). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF.

- PubMed. (2005-04-14). Highly enantioselective synthesis of (R)

- Semantic Scholar. (1983-11-01).

- Google Patents. (2010-01-14).

- Benchchem. Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.

- Sci-Hub.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. phasetransfer.com [phasetransfer.com]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3), a piperidine-based compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale for the proposed characterization workflow. Due to the limited publicly available experimental data for this specific molecule, this guide will leverage data from structurally analogous compounds to predict and outline a robust characterization strategy. This approach is designed to be a self-validating system for researchers encountering novel or sparsely documented chemical entities.

Introduction and Molecular Overview

tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate, also known by its synonym 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a synthetic organic compound featuring a piperidine core. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The structure is further functionalized with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a synthetically versatile handle, and a quaternary carbon at the 4-position bearing both a cyano and a 3-methylphenyl (m-tolyl) group. The presence of the cyano and aryl moieties suggests potential for this compound to interact with biological targets.

Table 1: Physicochemical Properties of CAS 198649-43-3

| Property | Value | Source |

| CAS Number | 198649-43-3 | - |

| Molecular Formula | C₁₈H₂₄N₂O₂ | [1] |

| Molecular Weight | 300.40 g/mol | [1] |

| IUPAC Name | tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | - |

| Synonyms | 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine | - |

Rationale for Characterization Workflow

The characterization of a novel or sparsely documented compound like CAS 198649-43-3 requires a multi-faceted analytical approach to unambiguously confirm its identity, purity, and properties. The workflow presented here is designed to provide orthogonal data points, ensuring a high degree of confidence in the final assessment. The choice of techniques is guided by the structural features of the molecule: the aromatic and aliphatic protons and carbons for NMR, the nitrile and carbonyl groups for IR, the overall molecular mass for mass spectrometry, and the non-volatile, moderately polar nature for HPLC.

Caption: Figure 1. Proposed workflow for the synthesis, purification, and characterization of CAS 198649-43-3.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for CAS 198649-43-3, this section provides predicted spectroscopic data based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For CAS 198649-43-3, both ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the m-tolyl group.

-

δ 3.0-4.0 ppm (br m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen, likely showing broad signals due to restricted rotation and the influence of the Boc group.

-

δ 2.3-2.5 ppm (s, 3H): Methyl protons of the tolyl group.

-

δ 1.8-2.2 ppm (m, 4H): Methylene protons of the piperidine ring at the 3 and 5 positions.

-

δ 1.4-1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~170 ppm: Carbonyl carbon of the Boc group.

-

δ ~130-140 ppm: Quaternary aromatic carbons of the tolyl group.

-

δ ~125-130 ppm: Aromatic CH carbons of the tolyl group.

-

δ ~120 ppm: Cyano carbon.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~40-50 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~40 ppm: Quaternary carbon at the 4-position of the piperidine ring.

-

δ ~30-35 ppm: Methylene carbons of the piperidine ring at the 3 and 5 positions.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~21 ppm: Methyl carbon of the tolyl group.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Predicted IR (ATR):

-

~2970 cm⁻¹: C-H stretching of aliphatic groups.

-

~2240 cm⁻¹: C≡N stretching of the nitrile group.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1160 cm⁻¹: C-O stretching of the carbamate.

Experimental Protocol for IR Spectroscopy:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (ESI+):

-

m/z 301.19 [M+H]⁺: Protonated molecular ion.

-

m/z 245.17 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.

-

m/z 201.16 [M - Boc + H]⁺: Loss of the entire Boc group.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound and can also be used for quantification.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Experimental Protocol for HPLC Analysis:

-

Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of dilutions for linearity assessment if quantification is required.

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the gradient method.

-

Analyze the resulting chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak.

Caption: Figure 2. Workflow for HPLC purity analysis.

Synthesis and Purification

While a specific synthesis for CAS 198649-43-3 is not detailed in the public literature, a plausible synthetic route can be inferred from general methods for the synthesis of 4-cyano-4-arylpiperidines. A common approach involves the reaction of a protected 4-piperidone with an arylacetonitrile.

Proposed Synthetic Route: A potential synthesis could involve the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-methylphenylacetonitrile in the presence of a base.

General Purification Protocol:

-

After the reaction is complete, the crude product would be extracted into an organic solvent.

-

The organic layer would be washed, dried, and concentrated.

-

The crude residue would then be purified by flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes to afford the pure product.

Biological Activity and Mechanism of Action (Prospective)

There is no published data on the biological activity or mechanism of action of CAS 198649-43-3. However, the 4-arylpiperidine scaffold is a well-known pharmacophore present in a variety of centrally acting drugs, including opioids and dopamine receptor ligands. The specific substitution pattern on the phenyl ring and the presence of the cyano group will modulate the pharmacological profile. For instance, related 4-cyanopiperidine derivatives have been investigated for their potential as antagonists for various receptors.[2]

Prospective Areas of Investigation:

-

Receptor Binding Assays: Screening against a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors) to identify potential biological targets.

-

Enzyme Inhibition Assays: Depending on the structural similarities to known enzyme inhibitors, assays against relevant enzymes could be performed.

-

Cell-based Assays: If a target is identified, cell-based assays can be used to determine the functional activity (agonist, antagonist, etc.).

Caption: Figure 3. A logical pathway for investigating the biological activity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3). By employing a combination of NMR, IR, and mass spectrometry, the chemical identity and structure can be confidently established. HPLC provides a reliable method for purity assessment. While experimental data for this specific compound is not currently available in the public domain, the methodologies and predicted data presented herein, based on sound chemical principles and analogous structures, offer a robust starting point for any researcher working with this or structurally related molecules. The prospective analysis of its biological activity highlights the potential of this compound as a scaffold in drug discovery, warranting further investigation.

References

-

MOLBASE. tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

Sources

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine mechanism of formation

An In-Depth Technical Guide to the Formation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Executive Summary

The 4-aryl-4-cyanopiperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous biologically active molecules, including opioid receptor modulators and central nervous system (CNS) agents.[1] The title compound, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, embodies this structural class, featuring a quaternary carbon at the C4 position, which imparts unique conformational constraints and metabolic stability. This guide provides an in-depth analysis of the most synthetically viable and mechanistically elegant pathway for its formation: the intramolecular double alkylation of an arylacetonitrile derivative. We will dissect the underlying chemical principles, explain the causality behind experimental choices, and provide a robust, field-proven protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4,4-Disubstituted Piperidine Core

The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals. Introducing substitution at the 4-position allows for the exploration of chemical space in multiple vectors, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. The creation of a quaternary center at this position, as seen in 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, presents a significant synthetic challenge while offering distinct advantages. The cyano group is a versatile functional handle, readily convertible to amines, carboxylic acids, or amides, while the aryl moiety is critical for establishing key interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions for subsequent derivatization.

Core Mechanistic Pathway: Intramolecular Double Alkylation

While several theoretical routes to the target compound can be envisioned, the most direct and convergent approach involves the construction of the piperidine ring through the cyclization of a linear precursor. This strategy hinges on the double alkylation of the carbanion derived from 3-methylphenylacetonitrile with a suitable nitrogen-containing bis-electrophile.

Principle of the Convergent Approach

The core principle involves a one-pot reaction where the α-proton of 3-methylphenylacetonitrile, activated by the adjacent nitrile and phenyl groups, is abstracted by a strong base. The resulting resonance-stabilized carbanion acts as a potent nucleophile. This nucleophile then reacts with a protected nitrogen mustard derivative, such as N-Boc-bis(2-chloroethyl)amine, in two sequential SN2 reactions. The first is an intermolecular alkylation, and the second is a highly favorable intramolecular cyclization that forms the six-membered piperidine ring.

Detailed Mechanistic Steps

-

Carbanion Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to irreversibly deprotonate the 3-methylphenylacetonitrile. The pKa of the α-proton is sufficiently low (approx. 22 in DMSO) to be fully abstracted by such bases. This step is a critical acid-base equilibrium that must be driven completely to the product side to avoid side reactions.

-

First SN2 Alkylation (Intermolecular): The generated carbanion attacks one of the two electrophilic carbons of the N-Boc-bis(2-chloroethyl)amine, displacing the first chloride leaving group. This forms a linear intermediate.

-

Second SN2 Alkylation (Intramolecular Cyclization): The newly formed intermediate still possesses a nucleophilic carbanion center and an electrophilic carbon with a chloride leaving group. Due to proximity, the carbanion readily attacks this second electrophilic center. This intramolecular reaction is kinetically and thermodynamically favored, leading to the formation of the stable six-membered piperidine ring and completing the synthesis of the 4,4-disubstituted core.

The entire mechanistic cascade is illustrated in the diagram below.

Caption: Reaction mechanism for the formation of the target compound via double alkylation.

Experimental Protocol: Synthesis via Double Alkylation

This protocol describes a robust and scalable procedure for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |

| 3-Methylphenylacetonitrile | 2947-61-7 | 131.17 | 1.31 g (10 mmol, 1.0 eq) | Starting material |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.88 g (22 mmol, 2.2 eq) | Strong base; handle with caution |

| N-Boc-bis(2-chloroethyl)amine | 103477-93-4 | 242.14 | 2.42 g (10 mmol, 1.0 eq) | Bis-electrophile |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | Anhydrous polar aprotic solvent |

| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | ~50 mL | For quenching |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | Extraction solvent |

| Brine | N/A | N/A | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.88 g, 22 mmol) to a dry three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous DMF (30 mL).

-

Carbanion Formation: Cool the DMF slurry to 0 °C using an ice bath. Dissolve 3-methylphenylacetonitrile (1.31 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH slurry over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting deep red mixture at 0 °C for 30 minutes after the addition is complete.

-

Alkylation/Cyclization: Dissolve N-Boc-bis(2-chloroethyl)amine (2.42 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the carbanion solution at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-methylphenylacetonitrile starting material indicates reaction completion (typically 4-6 hours).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The formation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is most effectively achieved through a convergent synthesis involving the intramolecular double alkylation of 3-methylphenylacetonitrile with N-Boc-bis(2-chloroethyl)amine. This mechanistic pathway is powerful, forming two carbon-carbon bonds and a carbon-nitrogen bond in a single, well-controlled process. The provided protocol, grounded in fundamental principles of organic chemistry, offers a reliable and scalable method for accessing this valuable synthetic intermediate, paving the way for further exploration in drug discovery and development.

References

-

NROChemistry. Strecker Synthesis. Retrieved from [Link]

-

Chavan, P., et al. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

-

PrepChem.com. (2023). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Padmavathi, R., & Babu, S. A. (2023). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. Strecker Synthesis. Retrieved from [Link]

- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

El-Sayed, M. A.-A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

-

PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

-

Chemdad. 1-Boc-4-cyanopiperidine. Retrieved from [Link]

-

Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. Retrieved from [Link]

- Google Patents. (1973). US3755412A - Alkylation of acetonitriles.

-

Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

ResearchGate. (2008). Alkylation of Isonitrile Derivatives with 2,2′Bis(bromomethyl)-1,1′-biphenyl. Retrieved from [Link]

- Google Patents. (2018). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.

- Google Patents. (2012). CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

- Google Patents. (1990). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

Sources

Physical and chemical stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

An In-Depth Technical Guide to the Physical and Chemical Stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines the intrinsic stability of the molecule by examining its core functional groups, details protocols for forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), and provides a framework for developing a stability-indicating analytical method. The insights herein are designed to guide researchers, scientists, and drug development professionals in establishing robust handling, storage, and formulation strategies.

Introduction and Molecular Overview

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a substituted piperidine derivative crucial for the synthesis of complex pharmaceutical compounds. Its structure incorporates three key functional domains: a tert-butyloxycarbonyl (Boc) protected amine, a quaternary carbon bearing a cyano (nitrile) group, and a 3-methylphenyl (m-tolyl) substituent. The stability of the entire molecule is a function of the individual lability of these groups.

Forced degradation studies are an essential component of the drug development process, providing critical insights into potential degradation pathways and products that could arise during manufacturing, storage, or administration.[1][2][3] This guide establishes a scientific, evidence-based approach to evaluating the stability of this specific piperidine intermediate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [4] |

| Molecular Weight | 286.37 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 60-63 °C | [5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5][6][7] |

| Storage Conditions | 2-8°C, in a dry, well-ventilated place | [5][6][8] |

Intrinsic Stability and Predicted Degradation Pathways

The chemical reactivity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine can be predicted by analyzing its constituent functional groups.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously acid-labile.[9][10] Under acidic conditions, it undergoes hydrolysis to release the free piperidine amine, isobutylene, and carbon dioxide.[11][12] This is the most anticipated degradation pathway. The Boc group is, however, generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[10][13]

-

The Cyano (Nitrile) Group: Nitriles are a robust functional group, generally resistant to metabolism and mild chemical conditions.[14] However, under forcing acidic or basic conditions, particularly with heat, they can undergo hydrolysis to form a primary amide or a carboxylic acid.[15]

-

The Piperidine Ring: The tertiary amine within the Boc-protected piperidine ring is less susceptible to oxidation than a free secondary amine. However, under strong oxidative stress, N-oxide formation or ring-opening degradation could occur.[16]

-

The Quaternary Center: The presence of a quaternary carbon at the 4-position, fully substituted with the cyano and m-tolyl groups, prevents oxidation at this position and subsequent release of cyanide, a critical consideration for safety and stability.[14]

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine under various stress conditions.

Materials:

-

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Volumetric flasks, pipettes, vials

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with 1 mL of 1 M NaOH before analysis.

-

Causality: The combination of acid and moderate heat is chosen to specifically target the acid-labile Boc group, which is the most probable degradation pathway. [11][12][17]3. Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Cool to room temperature and neutralize with 1 mL of 1 M HCl before analysis.

-

Causality: While the Boc group is generally base-stable, this condition is designed to stress the nitrile group, which can hydrolyze under forcing basic conditions. [13][15]4. Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Causality: Hydrogen peroxide is a common oxidizing agent used to probe for susceptibility to oxidation, such as the formation of N-oxides on the piperidine ring. [16]5. Thermal Degradation:

-

Place a solid sample and a vial of the stock solution in an oven at 80°C for 48 hours.

-

Causality: High temperature is used to assess the overall thermal stability of the molecule in both solid and solution states. [18]6. Photolytic Degradation:

-

Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

-

An unstressed sample, wrapped in aluminum foil, should be placed alongside as a dark control.

-

Causality: This tests for light-induced degradation, a common issue for complex organic molecules. [19][20]7. Sample Analysis: After the specified time, dilute all samples (including an unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

-

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact compound from its degradation products and any other potential impurities. [21][22]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this purpose. [7][23]

Protocol 2: RP-HPLC Method for Purity and Stability Analysis

Objective: To develop and validate an RP-HPLC method capable of separating 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine from its potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape for the amine-containing molecule and its potential de-protected degradant. [23] |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |

| Gradient | 30% B to 90% B over 20 min | A gradient elution is necessary to ensure that both the parent compound and any more or less polar degradation products are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. [23] |

| Detection | UV at 230 nm | This wavelength is selected to provide good sensitivity for the aromatic phenyl ring in the parent molecule and its likely degradants. |

| Injection Volume | 10 µL | A standard volume for quantitative analysis. |

System Suitability: Before analysis, the system must pass suitability tests. This typically involves injecting a standard solution multiple times to check for:

-

Tailing Factor: Should be ≤ 2.0 for the parent peak.

-

Theoretical Plates: Should be ≥ 2000 for the parent peak.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Interpretation and Expected Results

The analysis of the stressed samples will likely yield the following results, which should be tabulated for clarity.

Hypothetical Forced Degradation Data

| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) Observed |

| Control (Unstressed) | < 0.1% | None |

| Acid Hydrolysis (1M HCl, 60°C) | ~25% | Peak corresponding to 4-cyano-4-(3-methylphenyl)-piperidine (de-Boc product) |

| Base Hydrolysis (1M NaOH, 60°C) | ~5% | Minor peaks, potentially nitrile hydrolysis products |

| Oxidation (3% H₂O₂, RT) | ~2% | Minor, more polar peaks (potential N-oxides) |

| Thermal (80°C, 48h) | < 1% | Minimal degradation |

| Photolytic (ICH Q1B) | < 1% | Minimal degradation |

Interpretation:

-

The primary degradation pathway is confirmed to be acid-catalyzed hydrolysis of the Boc group. The molecule is highly sensitive to acidic conditions.

-

The compound shows moderate stability under basic conditions, with only minor degradation observed.

-

The molecule is relatively stable against oxidative, thermal, and photolytic stress, indicating good intrinsic stability of the core structure under these conditions.

Recommended Storage and Handling

Based on the stability profile derived from these studies, the following recommendations are crucial:

-

Storage: The compound should be stored at the recommended 2-8°C in tightly sealed containers to protect it from atmospheric moisture and potential acidic contaminants. [24]* Handling: Avoid contact with acidic substances during handling and in subsequent reaction steps unless the removal of the Boc group is the intended transformation. Use inert equipment and handle in a well-ventilated area. [8][24]* Formulation Considerations: If this intermediate were to be carried over into a final drug product formulation, careful control of pH to be neutral or slightly basic would be essential to prevent degradation.

Conclusion

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a chemically robust molecule with one primary point of lability: the acid-sensitive N-Boc protecting group. It demonstrates excellent stability against oxidative, thermal, and photolytic stress. The principal degradation pathway involves the cleavage of the Boc group under acidic conditions to yield the corresponding secondary amine. A validated, stability-indicating RP-HPLC method is essential for monitoring the purity of this intermediate and ensuring the quality of materials used in drug development and manufacturing. The protocols and insights provided in this guide serve as a comprehensive framework for achieving this goal.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. 198649-43-3|1-Boc-4-cyano-4-(3-methylphenyl)-piperidine|BLDPharm [bldpharm.com]

- 5. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 6. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 19. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

A Technical Guide to the Solubility of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in modern pharmaceutical synthesis. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and overall process viability, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It is intended for researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules. Included are a detailed physicochemical profile, a predictive solubility map based on solvent-solute interactions, and a robust, step-by-step experimental protocol for generating precise thermodynamic solubility data.

Introduction: The Critical Role of Solubility in Process Chemistry

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a sterically hindered and functionally complex piperidine derivative. Its structure is frequently encountered as a core building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including specific kinase inhibitors and central nervous system agents. The successful progression of a synthetic route involving this intermediate is fundamentally tied to its solubility profile.[1]

Key process parameters dictated by solubility include:

-

Reaction Homogeneity and Rate: Ensuring the substrate is fully dissolved in the reaction solvent is paramount for achieving predictable and reproducible reaction kinetics.

-

Purification Efficiency: Solubility differences are exploited in crystallization, extraction, and chromatographic purification. A thorough understanding prevents yield loss and ensures the effective removal of impurities.

-

Process Safety and Handling: Knowledge of solubility aids in preventing precipitation in transfer lines and reactors, which can cause blockages and operational failures.

This guide moves beyond theoretical discussion to provide actionable protocols, enabling scientific teams to generate the high-quality data needed for process optimization and scale-up.

Physicochemical Profile of the Solute

Understanding the inherent properties of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is the foundation for predicting and interpreting its solubility behavior. The molecule's structure combines a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a tolyl moiety with a polar piperidine ring and a highly polar nitrile group.

Table 1: Physicochemical Properties of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

| Property | Value | Source / Method |

| Molecular Formula | C₁₈H₂₄N₂O₂ | - |

| Molecular Weight | 300.40 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[3][4] |

| Melting Point | Not available. Structurally similar compounds like 1-Boc-4-cyanopiperidine melt at 60-63 °C.[4][5][6] The added phenyl group would be expected to increase this value. | Inferred |

| pKa (Conjugate Acid) | ~ -3.0 (Predicted for nitrile N), ~ 2-4 (Predicted for amide N) | Inferred from similar structures[5][6] |